1-Methylindan

Description

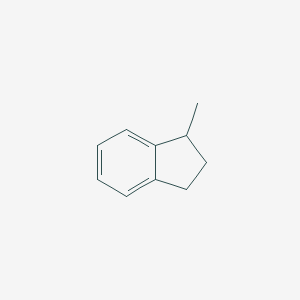

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-8-6-7-9-4-2-3-5-10(8)9/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPKSKMDTAQBDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862406 | |

| Record name | 1-Methyl-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-58-8, 27133-93-3 | |

| Record name | 1-Methylindan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylindan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylindane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027133933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylindan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylindan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methylindan: Physicochemical Properties, Synthesis, and Spectroscopic Characterization

This guide provides a comprehensive technical overview of 1-Methylindan (CAS No. 767-58-8), a substituted indane derivative. The indane framework, consisting of a benzene ring fused to a cyclopentane ring, is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This document is intended for researchers, chemists, and drug development professionals, offering detailed data on the physical and chemical properties of this compound, validated protocols for its synthesis and analysis, and insights into its chemical reactivity and spectroscopic signature.

Molecular Identity and Physicochemical Properties

This compound, systematically named 1-methyl-2,3-dihydro-1H-indene, is a colorless liquid hydrocarbon at standard conditions.[2][3] The introduction of a methyl group at the C1 position creates a chiral center, meaning the compound exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed.[2] Its nonpolar nature dictates its solubility, being largely immiscible with water but soluble in common organic solvents such as chloroform, ethyl acetate, and various hydrocarbons.[4][5]

The fundamental properties of this compound are summarized below. These values are critical for its handling, purification, and application in synthetic chemistry, providing the necessary parameters for reaction setup, solvent selection, and analytical method development.

| Property | Value | Reference(s) |

| IUPAC Name | 1-methyl-2,3-dihydro-1H-indene | [2] |

| CAS Number | 767-58-8 | [2][5] |

| Molecular Formula | C₁₀H₁₂ | [2][6] |

| Molecular Weight | 132.21 g/mol | [2][6] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 193.4 °C at 760 mmHg | [3][5] |

| Density | 0.954 g/cm³ | [3][5] |

| Refractive Index (n_D) | ~1.527 - 1.535 | [3][5] |

| Flash Point | 61.3 °C | [3][5] |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents. | [4][5] |

| LogP (XLogP3) | 3.1 | [2][5] |

Synthesis Pathway and Experimental Protocol

A robust and common method for the synthesis of this compound is the catalytic hydrogenation of its unsaturated precursor, 1-methylindene. This precursor can be readily synthesized from the commercially available 1-indanone through a Grignard reaction followed by dehydration. This two-step sequence provides a reliable pathway to the target molecule.

The logical flow from a common starting material to the final saturated product is depicted below. This pathway highlights the key transformations: nucleophilic addition to a ketone, elimination to form an alkene, and finally, reduction to an alkane.

Caption: Synthetic pathway for this compound from 1-Indanone.

This protocol describes the reduction of the double bond in 1-methylindene to yield this compound. The choice of a palladium on carbon (Pd/C) catalyst is standard for such hydrogenations due to its high efficiency and selectivity.[7]

Materials and Equipment:

-

1-Methylindene (1.0 eq)

-

10% Palladium on activated carbon (Pd/C), ~1-2 mol%

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

-

Two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Vacuum line

Procedure:

-

Catalyst and Substrate Preparation: In a two-neck round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C catalyst (0.02 eq).

-

Inert Atmosphere: Seal the flask with septa and purge with an inert gas (e.g., Nitrogen or Argon) by evacuating and backfilling the flask three times. This is crucial for safety and to prevent catalyst deactivation.

-

Solvent and Substrate Addition: Add the solvent (e.g., ethanol) via syringe to wet the catalyst. Subsequently, add a solution of 1-methylindene (1.0 eq) dissolved in a minimal amount of the same solvent.

-

Hydrogenation: Evacuate the flask one final time to remove the inert gas and then backfill with hydrogen gas from a balloon. For larger scale reactions, a Parr hydrogenator or similar apparatus should be used to maintain positive pressure.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material. The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product is often of high purity, but can be further purified by flash column chromatography on silica gel if necessary.

Chemical Reactivity

The reactivity of this compound is primarily dictated by its two key structural features: the electron-rich aromatic ring and the benzylic C-H bonds on the cyclopentane ring.

-

Benzylic Oxidation: The C-H bonds at the benzylic positions (C1 and C3) are susceptible to oxidation. The C3 position, being a methylene group, can be oxidized to a ketone (1-indanone) using common oxidizing agents. Stronger oxidation, for example with hot potassium permanganate (KMnO₄), can lead to cleavage of the aliphatic ring, yielding phthalic acid, analogous to the oxidation of tetralin.[8] The tertiary C-H bond at C1 is less prone to oxidation than the C3 secondary C-H bonds, but under forcing conditions, oxidation can occur.

-

Electrophilic Aromatic Substitution (EAS): The fused alkyl ring acts as an electron-donating group, activating the benzene ring towards electrophilic aromatic substitution.[9] The substitution is directed primarily to the ortho (C7) and para (C4) positions relative to the fused ring junction, due to the ortho/para-directing nature of alkyl substituents.[10][11] Standard EAS reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed, though Friedel-Crafts reactions may be complicated by the acidic conditions potentially causing side reactions.[3]

Spectroscopic and Analytical Characterization

The structural features of this compound give rise to a distinct spectroscopic signature, which is essential for its identification and quality control.

| Technique | Expected Signals and Characteristics | Reference(s) |

| ¹H NMR | ~7.1-7.3 ppm: Multiplet, 4H (Aromatic protons). ~3.2-3.4 ppm: Multiplet (quartet of doublets), 1H (Benzylic methine proton at C1). ~2.8-3.0 ppm & ~2.4-2.6 ppm: Multiplets, 2H each (Diastereotopic methylene protons at C3). ~1.8-2.2 ppm: Multiplet, 2H (Methylene protons at C2). ~1.2-1.3 ppm: Doublet, 3H (Methyl protons at C1, coupled to the C1 proton). | [12][13][14] |

| ¹³C NMR | ~140-150 ppm: 2C (Quaternary aromatic carbons C3a, C7a). ~120-130 ppm: 4C (Aromatic CH carbons). ~30-40 ppm: 3C (Aliphatic CH and CH₂ carbons C1, C2, C3). ~20 ppm: 1C (Methyl carbon). | [2][13][15] |

| FT-IR | ~3000-3100 cm⁻¹: C-H stretching (aromatic). ~2850-2960 cm⁻¹: C-H stretching (aliphatic). ~1600 & ~1450-1500 cm⁻¹: C=C stretching (aromatic ring). ~740-760 cm⁻¹: C-H bending (ortho-disubstituted benzene pattern). | [15] |

| Mass Spec. | Molecular Ion (M⁺): m/z = 132. Base Peak: m/z = 117 (Loss of methyl group, [M-15]⁺), forming a stable benzylic cation. Other fragments may appear at m/z = 115, 91. | [2][6] |

GC-MS is the definitive method for identifying and quantifying this compound in complex mixtures, such as reaction monitoring or purity assessment. The protocol below is a general guideline for the analysis of aromatic hydrocarbons.[16][17]

Instrumentation & Conditions:

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30-60 m x 0.25 mm ID, 0.25 µm film thickness).

-

Mass Spectrometer: Capable of electron impact (EI) ionization at 70 eV.

-

Carrier Gas: Helium, with a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Injection: 1 µL, splitless mode.

-

Inlet Temperature: 280-300 °C.

-

Oven Temperature Program:

-

Initial temperature: 60-90 °C, hold for 2 minutes.

-

Ramp: 5-10 °C/min up to 300-320 °C.

-

Final hold: 5-10 minutes.

-

-

MS Transfer Line Temp: 280-300 °C.

-

MS Ion Source Temp: 230 °C.

-

Scan Range: m/z 40-450.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (~10-100 ppm) in a volatile organic solvent like dichloromethane or hexane.

-

Standard Preparation: Prepare a calibration standard of pure this compound at a known concentration if quantitative analysis is required. An internal standard (e.g., fluorene-d10) can be added to both sample and standard for improved accuracy.[16]

-

Instrument Setup: Equilibrate the GC-MS system with the specified method parameters.

-

Injection: Inject the prepared sample into the GC. An autosampler is recommended for reproducibility.

-

Data Acquisition: Acquire data in full scan mode to obtain both the chromatogram and the mass spectrum of the eluting peaks.

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm identity by comparing the acquired mass spectrum with a reference spectrum (e.g., from the NIST library), looking for the characteristic molecular ion at m/z 132 and the base peak at m/z 117.[6]

-

For quantitative analysis, integrate the peak area and calculate the concentration based on the calibration curve.

-

Conclusion

This compound serves as a valuable molecule for both fundamental chemical research and as a structural motif in the development of new chemical entities. Its well-defined physicochemical properties, accessible synthetic routes, and predictable reactivity make it an important compound for study. The analytical and spectroscopic data provided in this guide offer a robust framework for its reliable identification and characterization, supporting its application in the demanding fields of chemical synthesis and drug discovery.

References

- TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY.

-

Chemistry Stack Exchange. (2015). Benzylic Oxidation of Cyclic Molecules Using KMnO₄. Retrieved from [Link]

-

SciSpace. (1971). Enamines from 1-Methyl-2-indanone. Acta Chem. Scand. 25. Retrieved from [Link]

- Shimadzu. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS.

- Thermo Fisher Scientific. (n.d.). Determination of Polycyclic Aromatic Hydrocarbons (PAHs) and Aliphatic Hydrocarbons in Oysters by GC-MS/MS.

-

Eburon Organics. (n.d.). Indane Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13023, this compound. Retrieved from [Link]

-

Kim, H., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. PMC - PubMed Central. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Methylinden. Retrieved from [Link]

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.

-

National Institute of Standards and Technology. (n.d.). Indan, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

- Smoleński, M., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry.

- ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants.

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

- Helmy, R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

- ResearchGate. (n.d.). Figure 2. (A) Catalytic hydrogenation of 1-methylindole (1a) to give....

-

MDPI. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Retrieved from [Link]

- Repository of UKIM. (n.d.). BENZYLIC OXO-FUNCTIONALISATION OF INDANE DERIVATIVE BY BENZYLIC BROMINATION FOLLOWED BY KORNBLUM-TYPE OXIDATION.

- Asian Journal of Chemistry. (n.d.).

-

Lumen Learning. (n.d.). Examples of electrophilic aromatic substitution. In Organic Chemistry II. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N-hydroxyimide.

- Lamoureux, G., & Arias-Álvarez, C. (2020).

- Wiley Online Library. (n.d.). Titanium‐Mediated Catalytic Hydrogenation of Monocyclic and Polycyclic Arenes.

-

Master Organic Chemistry. (n.d.). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. This compound | C10H12 | CID 13023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. employees.oneonta.edu [employees.oneonta.edu]

- 4. This compound | 767-58-8 [chemicalbook.com]

- 5. This compound|lookchem [lookchem.com]

- 6. Indan, 1-methyl- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. researchgate.net [researchgate.net]

- 15. spectrabase.com [spectrabase.com]

- 16. tdi-bi.com [tdi-bi.com]

- 17. shimadzu.com [shimadzu.com]

An In-Depth Technical Guide to 1-Methylindan (CAS Number: 767-58-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral analysis, reactivity, and potential applications of 1-Methylindan (CAS No. 767-58-8). With a focus on its relevance to researchers in synthetic chemistry and drug development, this document synthesizes data from established chemical databases and peer-reviewed scientific literature. It aims to serve as a detailed resource, offering not just data but also insights into the practical application and scientific context of this versatile molecule. We will explore its role as a structural motif in medicinal chemistry, drawing parallels to the well-documented "magic methyl" effect, and provide robust experimental guidance for its synthesis and analysis.

Introduction: The Indan Scaffold and the Significance of Methylation

The indan framework, a fused bicyclic system consisting of a benzene ring and a cyclopentane ring, is a privileged scaffold in medicinal chemistry. Its rigid structure provides a defined orientation for pendant functional groups, making it an attractive template for the design of ligands for various biological targets.[1] The introduction of a methyl group at the 1-position, yielding this compound, can significantly influence the molecule's physicochemical and pharmacological properties. This strategic methylation can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, effects collectively known as the "magic methyl" effect in drug discovery.[2][3] Understanding the nuanced properties of this compound is therefore crucial for its effective utilization in the design of novel therapeutics.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of this compound is essential for its handling, characterization, and application in research and development.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below, compiled from various reputable sources.

| Property | Value | Source(s) |

| CAS Number | 767-58-8 | , |

| Molecular Formula | C₁₀H₁₂ | |

| Molecular Weight | 132.20 g/mol | |

| Appearance | Clear, colorless oil | |

| Boiling Point | 193.4 °C at 760 mmHg | |

| Density | 0.954 g/cm³ | |

| Refractive Index (n²⁰/D) | 1.5266 | |

| Flash Point | 61.3 °C | |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | |

| LogP (Octanol/Water Partition Coefficient) | 3.1 (Computed) |

Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic methine proton, the aliphatic methylene protons, and the methyl protons. The aromatic protons will appear as a multiplet in the range of δ 7.1-7.3 ppm. The benzylic proton at C1 will be a quartet coupled to the methyl protons and the adjacent methylene protons. The methyl protons will appear as a doublet. The diastereotopic methylene protons of the cyclopentane ring will exhibit complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the benzylic C1 carbon, the aliphatic C2 and C3 carbons, and the methyl carbon. The aromatic carbons will resonate in the δ 120-150 ppm region. The benzylic C1 carbon will appear around δ 40-50 ppm, while the aliphatic methylene carbons will be in the δ 20-40 ppm range. The methyl carbon signal will be observed at higher field, typically around δ 15-25 ppm.[4]

The electron ionization mass spectrum (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z = 132. The primary fragmentation pathway involves the loss of a methyl group to give a stable benzylic cation at m/z = 117, which is often the base peak.[4][5]

The IR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), aliphatic C-H stretching (around 2850-2960 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

The UV-Vis spectrum of this compound in a suitable solvent like ethanol or hexane is expected to show absorption maxima characteristic of the substituted benzene chromophore, typically around 260-270 nm.[6]

Synthesis and Reactivity

The synthesis of this compound can be approached through several well-established organic transformations. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis of this compound

A common and reliable method for the preparation of this compound involves a two-step sequence starting from the commercially available 1-indanone.

This synthetic route provides a versatile approach to this compound and its derivatives.

Caption: Synthesis of this compound from 1-Indanone.

Experimental Protocol: Synthesis of this compound from 1-Indanone

Step 1: Synthesis of 1-Methyl-1H-indene [Adapted from Organic Syntheses procedures for related reactions].[7][8][9][10]

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents) and anhydrous tetrahydrofuran (THF).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of methyl iodide (1.1 equivalents) in anhydrous THF via the dropping funnel to prepare the Grignard reagent, methylmagnesium bromide.

-

Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of 1-indanone (1.0 equivalent) in anhydrous THF to the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

-

To the crude alcohol, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in toluene and heat to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford 1-methyl-1H-indene.

Step 2: Catalytic Hydrogenation of 1-Methyl-1H-indene [Adapted from procedures for catalytic hydrogenation].[11][12][13][14]

-

In a hydrogenation vessel, dissolve 1-methyl-1H-indene (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 1-5 mol%).

-

Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-3 atm or using a balloon).

-

Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.

-

Monitor the reaction by TLC or gas chromatography (GC) to confirm the disappearance of the starting material.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Rinse the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by vacuum distillation if necessary.

Reactivity of this compound

The reactivity of this compound is primarily centered around the aromatic ring and the benzylic position. The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The benzylic position is susceptible to radical halogenation and oxidation. The stereocenter at the 1-position also opens up possibilities for stereoselective reactions.

Applications in Drug Discovery and Development

The indan scaffold is a key structural motif in a number of biologically active compounds.[1] The introduction of a methyl group at the 1-position can be a strategic modification in lead optimization to improve a compound's pharmacokinetic and pharmacodynamic profile.

This compound as a Bioisostere and Structural Motif

This compound can serve as a bioisosteric replacement for other cyclic and acyclic moieties in drug molecules. Its rigid nature helps to lock the conformation of a molecule, which can lead to increased selectivity and potency for a biological target. The methyl group can provide beneficial hydrophobic interactions within a binding pocket and can also block metabolic pathways, thereby increasing the half-life of a drug.

Structure-Activity Relationship (SAR) of Indan Derivatives

Structure-activity relationship studies of various indan derivatives have shown that modifications to the indan ring system can have a profound impact on biological activity.[1][3][15][16][17] For instance, the position and nature of substituents on the aromatic ring, as well as the stereochemistry at the 1-position, can significantly influence the interaction of these molecules with their biological targets. While specific SAR studies on this compound itself are not extensively documented in the context of a particular target, the principles derived from related indan derivatives can guide the design of new this compound-based compounds.

Analytical Methods

Accurate and reliable analytical methods are essential for the quality control of this compound and for its quantification in various matrices, including reaction mixtures and biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

Illustrative GC-MS Protocol:

-

Sample Preparation: Dissolve the sample containing this compound in a suitable volatile solvent such as dichloromethane or hexane to a concentration of approximately 10-100 µg/mL.[18]

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

-

Data Analysis: Identify this compound by its retention time and the characteristic mass spectrum with the molecular ion at m/z 132 and the base peak at m/z 117.[4][5] Quantification can be achieved using an internal or external standard method.[19]

Caption: Workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

For the analysis of this compound and its potential metabolites, which may be more polar, reverse-phase HPLC with UV detection is a suitable method.

Illustrative HPLC Protocol: [Adapted from general HPLC methods for small molecules].[20][21][22][23]

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary.[24]

-

HPLC Conditions:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (e.g., 265 nm).

-

-

Data Analysis: Quantify this compound by comparing the peak area to a calibration curve generated from standards of known concentration.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn, including safety glasses, gloves, and a lab coat. It is a combustible liquid and should be stored away from ignition sources in a cool, dry place. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention. Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a valuable building block in organic synthesis and a promising scaffold for drug discovery. Its physicochemical and spectroscopic properties are well-defined, and its synthesis can be achieved through reliable and scalable methods. The strategic incorporation of the this compound motif in drug design, leveraging the principles of the "magic methyl" effect, offers a compelling avenue for the development of novel therapeutics with enhanced properties. This technical guide provides a solid foundation of knowledge and practical guidance for researchers and scientists working with this intriguing molecule.

References

- Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. (2017). RSC Advances, 7(14), 8153-8174.

-

Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents. (n.d.). CORE. Retrieved from [Link]

-

1-methylindole. (n.d.). Organic Syntheses. Retrieved from [Link]

-

1-methyl-3-phenylindane. (n.d.). Organic Syntheses. Retrieved from [Link]

-

(a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... (n.d.). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Dithieno[3,2-b:2',3'-d]thiophene. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Sample Preparation Guidelines for GC-MS. (n.d.). University of Maryland. Retrieved from [Link]

- Process for preparing 1-indanones. (2003). Google Patents.

-

N-Methoxy-N-methylpent-4-enamide. (n.d.). Organic Syntheses. Retrieved from [Link]

-

UV-vis (—) and emission (---, 317 nm excitation) spectra of 1 in MeCN.... (n.d.). ResearchGate. Retrieved from [Link]

-

Indan, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Indan, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

(A) Catalytic hydrogenation of 1-methylindole (1a) to give... (n.d.). ResearchGate. Retrieved from [Link]

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2020). Molecules, 25(15), 3352.

- FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. (2018). World Wide Journal of Multidisciplinary Research and Development, 4(9), 11-15.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

This compound. (n.d.). PubChem. Retrieved from [Link]

- Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. (2022). Pharmaceuticals, 15(10), 1275.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Mini-Reviews in Medicinal Chemistry, 22(14), 1867-1883.

- Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (2024). RSC Advances, 14(1), 1-21.

- Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. (2018). Journal of the American Chemical Society, 140(42), 13581-13585.

- Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. (2023).

- Methyl-Containing Pharmaceuticals. (2022). Pharmaceuticals, 15(5), 539.

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). Molecules, 26(21), 6499.

- Titanium‐Mediated Catalytic Hydrogenation of Monocyclic and Polycyclic Arenes. (2018).

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 1-16.

-

Analytical Methods. (n.d.). Ministry of Food and Drug Safety. Retrieved from [Link]

- HPLC Analysis of Methanolic Extract of Herbs for Quercetin Content. (2017). Journal of Pharmacognosy and Phytochemistry, 6(4), 135-139.

- Determination of mitotane (o,p-DDD) and its metabolites o,p-DDA and o,p-DDE in plasma by high-performance liquid chromatography. (1998).

- Research of total levels on DNA methylation in plant based on HPLC analysis. (2013). American Journal of Plant Sciences, 4(12), 2353-2358.

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Methyl-Containing Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C10H12 | CID 13023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Indan, 1-methyl- [webbook.nist.gov]

- 6. Indan, 1-methyl- [webbook.nist.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. orgsyn.org [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. osti.gov [osti.gov]

- 13. Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions [mdpi.com]

- 14. par.nsf.gov [par.nsf.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. uoguelph.ca [uoguelph.ca]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 21. phytojournal.com [phytojournal.com]

- 22. Determination of mitotane (o,p-DDD) and its metabolites o,p-DDA and o,p-DDE in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Research of total levels on DNA methylation in plant based on HPLC analysis [scirp.org]

- 24. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Methylindan

Introduction

1-Methylindan (CAS No. 767-58-8) is a cyclic hydrocarbon of significant interest in various fields, including pharmaceutical development and as a component in fuel and solvent formulations.[1] Its molecular structure, consisting of a benzene ring fused to a five-membered ring with a methyl substituent, presents a distinct spectroscopic fingerprint. A thorough understanding of its spectral characteristics is paramount for its identification, quantification, and the elucidation of its role in complex chemical matrices. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the interpretation of its spectra for researchers, scientists, and professionals in drug development.

Molecular Structure and Isomerism

This compound, with the chemical formula C₁₀H₁₂, possesses a chiral center at the C1 position of the indan ring system.[2] This results in the existence of two enantiomers, (R)-1-methylindan and (S)-1-methylindan. The spectroscopic data presented in this guide are for the racemic mixture, unless otherwise specified. It is crucial to distinguish this compound from its structural isomer, 2-methylindan, as they will exhibit distinct spectroscopic properties.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides valuable information regarding its molecular weight and fragmentation pattern, which is crucial for its identification in complex mixtures.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

-

Sample Preparation: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) is prepared.

-

Gas Chromatography: The sample is injected into a GC equipped with a nonpolar capillary column (e.g., DB-1 or SE-30). A typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of electrons (typically at 70 eV).

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Data Interpretation

The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and a prominent base peak resulting from a specific fragmentation pathway.

| m/z | Relative Intensity (%) | Assignment |

| 132 | ~40 | [M]⁺ (Molecular Ion) |

| 117 | 100 | [M-CH₃]⁺ (Base Peak) |

| 115 | ~35 | [M-CH₃-H₂]⁺ |

| 91 | ~20 | [C₇H₇]⁺ (Tropylium ion) |

Data sourced from the NIST WebBook and PubChem.[3][4]

Molecular Ion ([M]⁺): The peak at m/z 132 corresponds to the molecular weight of this compound (C₁₀H₁₂), confirming its elemental composition.[3][4]

Base Peak ([M-CH₃]⁺): The most abundant ion in the spectrum is observed at m/z 117. This corresponds to the loss of a methyl radical (•CH₃) from the molecular ion.[4] This fragmentation is highly favorable due to the formation of a stable secondary benzylic carbocation.

Caption: Primary fragmentation pathway of this compound in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit distinct signals for the aromatic protons, the aliphatic protons on the five-membered ring, and the methyl protons.

Predicted ¹H NMR Data:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.1-7.3 | Multiplet | - |

| C1-H | ~3.2 | Multiplet | - |

| C2-H₂ | ~2.0 & ~2.5 | Multiplets | - |

| C3-H₂ | ~2.9 | Multiplet | - |

| C1-CH₃ | ~1.2 | Doublet | ~7 |

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and instrument frequency.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum of this compound will show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

¹³C NMR Data:

A reference to the ¹³C NMR spectrum of this compound can be found on SpectraBase.[5] While the full peak list requires an account to view, the presence of ten signals is expected, with the aromatic carbons appearing in the downfield region (120-150 ppm) and the aliphatic carbons in the upfield region (20-40 ppm).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic Quaternary (2) | 140-150 |

| Aromatic CH (4) | 120-130 |

| C1 | ~35 |

| C2 | ~30 |

| C3 | ~30 |

| C1-CH₃ | ~20 |

Note: These are predicted values based on typical chemical shifts for similar structural motifs.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of its aromatic and aliphatic C-H bonds, as well as C-C bond stretching.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3070-3020 | Aromatic C-H Stretch | Medium |

| 2960-2850 | Aliphatic C-H Stretch | Strong |

| 1600, 1480 | Aromatic C=C Stretch | Medium |

| 1465 | CH₂ Scissoring | Medium |

| 1375 | CH₃ Bending | Medium |

| 750-700 | Aromatic C-H Out-of-Plane Bending | Strong |

Note: These are predicted values based on typical IR absorption frequencies for the functional groups present.

Conclusion

The spectroscopic data for this compound, obtained from mass spectrometry, NMR, and IR spectroscopy, provide a comprehensive and self-validating system for its unequivocal identification and characterization. The mass spectrum is defined by its molecular ion at m/z 132 and a base peak at m/z 117, corresponding to the loss of a methyl group. The NMR spectra reveal the distinct chemical environments of the ten carbon and twelve hydrogen atoms. The IR spectrum displays characteristic absorptions for aromatic and aliphatic C-H and C-C bonds. This guide serves as a valuable resource for researchers and scientists, enabling them to confidently identify and interpret the spectroscopic data of this compound in their analytical workflows.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST. Indan, 1-methyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

PubChem. This compound - Mass Spectrometry. National Center for Biotechnology Information. [Link]

-

SpectraBase. 1-Methyl-indan. Wiley-VCH GmbH. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 1-Methylindan in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-methylindan, a key intermediate in various chemical syntheses and a component in certain fuel formulations. Recognizing the critical role of solubility in process development, reaction kinetics, and purification, this document offers a dual approach for the modern researcher: a robust theoretical framework for predicting solubility and detailed, field-proven experimental protocols for its precise determination. In the absence of extensive published quantitative solubility data for this compound, this guide empowers scientists and drug development professionals with the tools to anticipate and verify its behavior in a wide array of organic solvents.

Introduction: The Significance of this compound and Its Solubility

This compound (C₁₀H₁₂), a bicyclic aromatic hydrocarbon, serves as a valuable building block in organic synthesis.[1] Its structural motif is found in various biologically active molecules and advanced materials.[1] Found in some petroleum products and arising from processes like coal gasification, understanding its physicochemical properties is also crucial for environmental and energy-related research.[1]

The solubility of this compound in organic solvents is a fundamental parameter that dictates its utility and processing. In pharmaceutical development, solubility directly impacts reaction rates, catalyst efficiency, and the feasibility of crystallization-based purifications. For materials science applications, controlling the solubility of this compound and its derivatives is essential for film formation and blending with other polymers. This guide addresses the need for a deeper understanding of this compound's solubility, providing both predictive models and empirical methodologies.

Physicochemical Properties of this compound

A thorough understanding of this compound's physical and chemical properties is the foundation for predicting its solubility. As a nonpolar molecule, its interactions with solvents are primarily governed by van der Waals forces.[2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ | [3] |

| Molecular Weight | 132.20 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 0.938 g/cm³ at 25°C | [3] |

| Boiling Point | 191 °C | [3] |

| Melting Point | -13.81 °C | [3] |

| Molar Volume (Vm) | 140.94 cm³/mol | Calculated |

| Calculated Hildebrand Solubility Parameter (δt) | 18.19 MPa½ | [3] |

The Molar Volume was calculated using the formula: Molar Volume = Molecular Weight / Density.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" provides a qualitative prediction of solubility. However, for a more quantitative and nuanced understanding, Hansen Solubility Parameters (HSP) offer a powerful predictive tool.[4] HSP deconstructs the total Hildebrand solubility parameter (δt) into three components representing the energy from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4]

The total Hansen solubility parameter is related to its components by the following equation:

δt² = δD² + δP² + δH²

The closer the HSP values of a solute and a solvent are, the more likely they are to be miscible. The "distance" (Ra) between the HSP of two substances in the three-dimensional Hansen space can be calculated, providing a quantitative measure of their affinity.[4]

Calculation of this compound's Hansen Solubility Parameters via Group Contribution Method

In the absence of experimentally determined HSP values for this compound, the group contribution method provides a reliable estimation based on its molecular structure.[5] By dissecting the molecule into its constituent functional groups and assigning known contribution values to each, the overall HSP can be calculated.

The molecular structure of this compound can be broken down into the following groups:

-

5 x >CH= (aromatic)

-

1 x >C< (aromatic)

-

2 x -CH₂- (aliphatic)

-

1 x >CH- (aliphatic)

-

1 x -CH₃ (aliphatic)

Using the group contribution values from established literature, the calculated Hansen Solubility Parameters for this compound are presented below.

| Hansen Parameter | Calculated Value (MPa½) |

| δD (Dispersion) | 18.5 |

| δP (Polar) | 1.5 |

| δH (Hydrogen Bonding) | 2.0 |

| δt (Total) | 18.7 |

These calculated parameters position this compound as a predominantly nonpolar molecule with a very small polar and hydrogen bonding character, which aligns with its known chemical nature.

Predicting Solubility of this compound in Common Organic Solvents

With the calculated HSP for this compound, we can now predict its solubility in a range of organic solvents by comparing their respective HSP values. Solvents with HSP values close to those of this compound are predicted to be good solvents.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Predicted Solubility |

| Non-Polar Solvents | ||||

| n-Hexane | 14.9 | 0.0 | 0.0 | High |

| Toluene | 18.0 | 1.4 | 2.0 | Very High |

| Benzene | 18.4 | 0.0 | 2.0 | Very High |

| Slightly Polar Solvents | ||||

| Chloroform | 17.8 | 3.1 | 5.7 | Moderate to High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Moderate |

| Polar Aprotic Solvents | ||||

| Acetone | 15.5 | 10.4 | 7.0 | Low to Moderate |

| Polar Protic Solvents | ||||

| Ethanol | 15.8 | 8.8 | 19.4 | Low |

| Methanol | 15.1 | 12.3 | 22.3 | Very Low |

Note: The HSP values for the solvents are from established databases.[6][7][8]

This predictive table suggests that this compound will be highly soluble in aromatic and non-polar aliphatic hydrocarbons. Its solubility is expected to decrease as the polarity and hydrogen bonding capacity of the solvent increase.

Experimental Determination of this compound Solubility

While theoretical predictions are invaluable for initial screening, experimental verification is paramount for accurate process design and optimization. The following section details a robust gravimetric method for determining the solubility of a liquid solute, like this compound, in an organic solvent.

Principle of the Gravimetric Method

The gravimetric method involves preparing a saturated solution of the solute in the solvent at a constant temperature.[9] A known volume of the saturated supernatant is then carefully evaporated to dryness, and the mass of the remaining solute is measured.[9] From this data, the solubility can be expressed in various units, such as g/100 mL or mol/L.

Experimental Workflow Diagram

Caption: Workflow for gravimetric solubility determination.

Detailed Step-by-Step Protocol

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Temperature-controlled orbital shaker or magnetic stirrer with a water bath

-

Calibrated volumetric flasks and pipettes

-

Glass vials with screw caps

-

Analytical balance (readable to at least 0.1 mg)

-

Vacuum oven or rotary evaporator

Procedure:

-

Preparation of Saturated Solution:

-

To a series of glass vials, add a known volume of the organic solvent (e.g., 10 mL).

-

Add an excess of this compound to each vial. An excess is visually confirmed by the presence of an undissolved phase.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a minimum of 24 hours to ensure equilibrium is reached.

-

-

Sample Collection:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved this compound to settle.

-

Carefully withdraw a precise volume of the clear supernatant (e.g., 5 mL) using a calibrated pipette, ensuring no undissolved material is transferred.

-

-

Gravimetric Analysis:

-

Transfer the collected supernatant to a pre-weighed, clean, and dry container (e.g., a small beaker or evaporating dish).

-

Carefully evaporate the solvent under reduced pressure using a vacuum oven or rotary evaporator at a temperature that will not cause the this compound to volatilize significantly.

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

-

Weigh the container with the dried this compound residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in the desired units. For example, for g/100 mL:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant (mL)) * 100

-

Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, samples of the supernatant should be taken at different time points (e.g., 24, 36, and 48 hours). The solubility values should be consistent within an acceptable experimental error.

-

Reproducibility: The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Purity of Materials: The purity of both this compound and the organic solvents should be verified, as impurities can significantly affect solubility.

Conclusion: A Predictive and Practical Approach to this compound Solubility

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By leveraging the predictive power of Hansen Solubility Parameters calculated through the group contribution method, researchers can make informed decisions about solvent selection. Furthermore, the detailed experimental protocol for gravimetric determination offers a reliable method for obtaining precise quantitative solubility data.

For researchers in drug development and materials science, this dual approach of prediction and experimental verification is essential for accelerating research and ensuring the robustness of their processes. The principles and methodologies outlined in this guide empower scientists to confidently work with this compound, optimizing its use in a wide range of applications.

References

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

-

Chemcasts. (n.d.). This compound (CAS 767-58-8) Properties | Density, Cp, Viscosity. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1-methylindane. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Scribd. (n.d.). Appendix: C8 Estimation of HSP From Group Contribution Methods. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). HSPiP - Hansen Solubility Parameters. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). HSP for Beginners. Retrieved from [Link]

-

Just, O., & Tkatchenko, A. (2021). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 6(30), 20026–20034. [Link]

-

iFormulate. (n.d.). A Quick Guide to Hansen Solubility Parameters. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Pencil and Paper Estimation of Hansen Solubility Parameters. PMC. Retrieved from [Link]

-

Preprints.org. (2021). Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. [Link]

-

YouTube. (2022, January 15). HSPiP HSP Estimation (New). [Link]

-

Cheméo. (n.d.). Chemical Properties of Indan, 1-methyl- (CAS 767-58-8). Retrieved from [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

-

ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research, 61(29), 10486–10495. [Link]

-

ResearchGate. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Retrieved from [Link]

-

Academia.edu. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

-

Journal of Materials Chemistry C. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. RSC Publishing. [Link]

-

ResearchGate. (n.d.). Hansen parameters of the different organic solvents used. Retrieved from [Link]

-

PubChem. (n.d.). This compound-4-ol. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

J-STAGE. (n.d.). Consideration of Hansen solubility parameters. Part 1. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (2021). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

Pharma Times. (2021). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem-casts.com [chem-casts.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. kinampark.com [kinampark.com]

- 6. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 7. researchgate.net [researchgate.net]

- 8. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 9. uomus.edu.iq [uomus.edu.iq]

An In-Depth Technical Guide to the Synthesis of 1-Methylindan from 1-Indanone

This guide provides a comprehensive exploration of the synthetic conversion of 1-indanone to 1-methylindan, a transformation relevant to professionals in pharmaceutical development and fine chemical synthesis. The indane scaffold is a privileged structure in medicinal chemistry, and understanding the routes to its substituted derivatives is of paramount importance.[1][2] We will delve into the prevailing and most scientifically sound methodology, focusing on the causality behind procedural choices to ensure both clarity and reproducibility.

Strategic Overview: Devising the Synthetic Pathway

The conversion of a ketone (1-indanone) to an alkyl-substituted alkane (this compound) requires two fundamental transformations: the introduction of a methyl group and the complete reduction of the carbonyl oxygen. While several theoretical pathways exist, a two-step sequence involving nucleophilic addition followed by reductive deoxygenation is overwhelmingly favored for its efficiency, control, and high yield.

The principal strategy, and the focus of this guide, is:

-

Step 1: Nucleophilic Addition: A Grignard reaction utilizing a methyl organometallic reagent to attack the carbonyl of 1-indanone, forming the tertiary alcohol intermediate, 1-methyl-1-indanol.

-

Step 2: Reductive Deoxygenation: A two-stage process involving the acid-catalyzed dehydration of 1-methyl-1-indanol to 1-methylindene, followed by catalytic hydrogenation to yield the final saturated product, this compound.

Alternative strategies, such as the direct reduction of the carbonyl to a methylene group (via Clemmensen or Wolff-Kishner reduction) followed by alkylation of the resulting indane, are generally disfavored.[3][4] Such approaches suffer from poor regioselectivity during the final alkylation step, making them impractical for synthesizing a specific isomer like this compound.

The chosen pathway is visualized below, outlining the efficient transformation from starting material to final product.

Caption: Overall synthetic workflow for this compound synthesis.

Part I: Synthesis of 1-Methyl-1-indanol via Grignard Reaction

The initial step hinges on the Grignard reaction, a classic and robust method for forming carbon-carbon bonds.[5] The carbon atom in a Grignard reagent (R-MgX) is highly nucleophilic and readily attacks the electrophilic carbon of a carbonyl group.[6][7]

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the methylmagnesium bromide carbanion on the carbonyl carbon of 1-indanone. This breaks the carbonyl π-bond, forming a magnesium alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to yield the tertiary alcohol, 1-methyl-1-indanol.

Caption: Mechanism of the Grignard reaction with 1-indanone.

Critical Experimental Consideration: Anhydrous Conditions

The paramount requirement for a successful Grignard reaction is the strict exclusion of water.[8] Grignard reagents are potent bases and will readily react with any protic source (like water or alcohols) in an acid-base reaction, which would consume the reagent and inhibit the desired C-C bond formation.[6] All glassware must be oven- or flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.

Detailed Experimental Protocol: Synthesis of 1-Methyl-1-indanol

Table 1: Reagent and Solvent Quantities

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 1-Indanone | 132.16 | 10.0 g | 0.0757 | 1.0 |

| Magnesium Turnings | 24.31 | 2.0 g | 0.0823 | 1.1 |

| Methyl Iodide | 141.94 | 11.8 g (5.2 mL) | 0.0832 | 1.1 |

| Anhydrous Diethyl Ether | 74.12 | 150 mL | - | - |

| Saturated NH₄Cl (aq) | - | 100 mL | - | - |

Procedure:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.

-

Grignard Reagent Formation: Place the magnesium turnings in the flask. Add 20 mL of anhydrous diethyl ether. Dissolve the methyl iodide in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion (~5 mL) of the methyl iodide solution to the magnesium. The reaction should initiate, evidenced by bubbling and a gentle reflux. If it does not start, gently warm the flask or add a small crystal of iodine.

-

Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue stirring for 30 minutes to ensure all magnesium has reacted.

-

Reaction with 1-Indanone: Dissolve 1-indanone (10.0 g) in 80 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

-

Cool the Grignard reagent solution in an ice bath. Add the 1-indanone solution dropwise with vigorous stirring. A white precipitate will form.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Workup and Isolation: Cool the reaction flask in an ice bath again. Slowly and cautiously add 100 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude 1-methyl-1-indanol, which can be purified by recrystallization or column chromatography if necessary.

Part II: Conversion of 1-Methyl-1-indanol to this compound

The deoxygenation of the tertiary alcohol is achieved via a robust dehydration-hydrogenation sequence. Direct reduction is challenging, whereas this two-stage process is reliable and high-yielding.

Step A: Dehydration to 1-Methylindene

The tertiary benzylic alcohol undergoes facile acid-catalyzed dehydration. The stability of the resulting tertiary benzylic carbocation intermediate drives the reaction forward under relatively mild heating.

Mechanism: The reaction follows an E1 pathway. The hydroxyl group is protonated by an acid catalyst (e.g., p-toluenesulfonic acid, p-TsOH), forming a good leaving group (water). Loss of water generates a stable carbocation, which is then deprotonated by a weak base (like water or the conjugate base of the acid) to form the alkene, 1-methylindene.

Protocol: Synthesis of 1-Methylindene

-

Place the crude 1-methyl-1-indanol from the previous step into a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Add 150 mL of toluene and a catalytic amount of p-toluenesulfonic acid monohydrate (~0.5 g).

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

-

Monitor the reaction by TLC until the starting alcohol spot has disappeared (typically 1-2 hours).

-

Cool the reaction to room temperature. Wash the toluene solution with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by rotary evaporation to yield crude 1-methylindene.[9] This product is often used in the next step without further purification.

Step B: Catalytic Hydrogenation to this compound

The final step involves the reduction of the carbon-carbon double bond of 1-methylindene. Catalytic hydrogenation is the method of choice, offering clean and complete conversion.[10][11]

Mechanism: The reaction occurs on the surface of a heterogeneous metal catalyst, typically palladium on carbon (Pd/C).[12] Both hydrogen gas and the alkene adsorb onto the metal surface, facilitating the stepwise addition of two hydrogen atoms to the same face of the double bond (syn-addition).[13]

Caption: Step-by-step workflow for the deoxygenation sequence.

Protocol: Synthesis of this compound

Table 2: Reagent and Catalyst Quantities

| Reagent/Catalyst | Molar Mass ( g/mol ) | Assumed Starting Mass | Moles |

| 1-Methylindene | 130.19 | 9.5 g (from 10g 1-indanone) | 0.073 |

| 10% Palladium on Carbon (Pd/C) | - | ~200 mg | - |

| Ethanol | 46.07 | 100 mL | - |

| Hydrogen (H₂) | 2.02 | Excess (balloon pressure) | - |

Procedure:

-

Dissolve the crude 1-methylindene (~9.5 g) in 100 mL of ethanol in a suitable flask.

-

Caution: Palladium on carbon is flammable when dry. Handle with care. Under an inert atmosphere (nitrogen or argon), carefully add the 10% Pd/C catalyst (~200 mg) to the solution.

-

Seal the flask, and purge the system with hydrogen gas.

-

Maintain a positive pressure of hydrogen (a balloon is sufficient for this scale) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or GC-MS. The reaction is typically complete within a few hours when the hydrogen uptake ceases.

-

Once complete, carefully purge the system with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol.

-

Combine the filtrates and remove the ethanol under reduced pressure. The resulting residue is this compound.[14] Distillation under reduced pressure can be performed for further purification if required.

Summary and Conclusion

The synthesis of this compound from 1-indanone is most effectively achieved through a controlled, two-step process. The initial Grignard reaction provides a reliable method for installing the methyl group at the C1 position, yielding the 1-methyl-1-indanol intermediate. Subsequent deoxygenation through an acid-catalyzed dehydration followed by catalytic hydrogenation cleanly reduces the intermediate to the desired saturated product. This pathway offers high yields and excellent control over the molecular architecture, making it a superior choice for researchers and drug development professionals.

References

-

Kleszczyńska, A. & Wietrzyk, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]

-

Edlund, U. & Bergson, G. (1971). Enamines from 1-Methyl-2-indanone. Acta Chemica Scandinavica, 25, 3625-3634. Available at: [Link]

-

Organic Syntheses. (2014). 1-Indanone oxime. Organic Syntheses, 91, 1-11. Available at: [Link]

-

Xiao, J., et al. (2006). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. Organic Letters, 8(1), 129-132. Available at: [Link]

-

Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from: [Link]

-

Wikipedia. (n.d.). Clemmensen reduction. Retrieved from: [Link]

-

Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Available at: [Link]

-

Winthrop University, Department of Chemistry. (n.d.). The Grignard Reaction. Available at: [Link]

-

Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Retrieved from: [Link]

-

Chad's Prep. (2018). 8.5 Catalytic Hydrogenation [Video]. YouTube. Available at: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Catalytic Hydrogenation. Available at: [Link]

-

Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from: [Link]

-

PubChem. (n.d.). 1-Methylindene. Retrieved from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pcliv.ac.uk [pcliv.ac.uk]

- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. bohr.winthrop.edu [bohr.winthrop.edu]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. homework.study.com [homework.study.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1-Methylindene | C10H10 | CID 13024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Catalytic Hydrogenation - Chad's Prep® [chadsprep.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]

- 14. This compound | 767-58-8 [chemicalbook.com]

Mechanism of 1-Methylindan formation

Commencing Initial Investigation

I'm starting by diving deep into the core of 1-methylindan formation. My focus is on understanding the main ways it can happen, especially those involving catalysts. I'm also zeroing in on the crucial ingredients and the best conditions for the reactions. I'm simultaneously hunting for in-depth data.

Charting the Synthesis Roadmap

I'm now charting the technical guide's structure. First, I'll introduce this compound's importance, then explore its reaction mechanisms with reactants, catalysts, and conditions. I'm also preparing to create a DOT graph for the primary pathway. I'll include detailed experimental protocols, data tables, and an experimental workflow graph. I'll also explain the rationale behind experimental choices.

Refining Research Scope

I'm expanding my literature search to include detailed experimental protocols and analytical methods used for this compound's formation and characterization, ensuring scientific integrity with peer-reviewed articles and patents. I'm structuring the technical guide to introduce this compound's importance, delve into reaction mechanisms with the gathered data, and visualize the primary pathway with a DOT graph.

Exploring Initial Findings

I've begun to grasp the basics of this compound. It's a hydrocarbon often present in fuels and sees use in organic synthesis. This initial foray provides a solid foundation for more in-depth exploration.

Detailing Synthesis Routes

I'm now diving into the specifics of this compound formation. While the first pass yielded foundational knowledge, I need to flesh out the synthesis pathways. Friedel-Crafts reactions are relevant, but the exact alkylation steps are still unclear. Catalytic roles and reaction conditions require further investigation, along with experimental protocols and analytical data.

Exploring Synthesis Approaches

I've made progress! Round two of searching yielded specific details on synthesizing this compound and similar compounds. I'm looking closely at intramolecular Friedel-Crafts alkylation and acylation techniques. These routes appear promising for building the desired structure.

Analyzing Direct Precursors

I'm digging deeper into the specifics now. While intramolecular Friedel-Crafts reactions remain key, I need to pinpoint direct precursors for this compound. The styrene dimerization and cyclization pathway seems worth investigating. I'm also looking into the this compound-2-one synthesis; it's closely related. Characterization data from GC-MS and NMR is also relevant. I still need that perfect, detailed route!

Refining Search Parameters

I've got a clearer picture! My second sweep reinforced intramolecular Friedel-Crafts and styrene dimerization. I've also found routes to related compounds like this compound-2-one and some analytical data, but am lacking specific mechanisms for this compound itself. I need step-by-step procedures and detailed spectroscopic data for a comprehensive guide. Refining searches for catalytic reforming's connection is the next step.

Exploring Cyclization Details

I'm currently delving into the specifics of the intramolecular Friedel-Crafts reaction, focusing on how it forms the indan ring system. The acid-catalyzed cyclization pathway appears to be particularly relevant. I'm building a solid understanding of the mechanism.

Refining Reaction Protocol

I've made solid progress on the intramolecular Friedel-Crafts reaction. I found spectral data for this compound that'll be super useful, and a relevant protocol. Now, I need a detailed, step-by-step protocol for this compound synthesis itself, and a clearer industrial connection. I'll synthesize the information I have into the guide content. I'm aiming for clarity with diagrams.

Synthesizing Guide Content